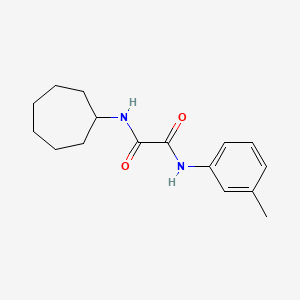
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of a chloro group and a tetrafluoroethyl group attached to a pyridine ring
作用機序
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the compound’s use and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloro-5-bromopyridine with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate. The reaction conditions include a temperature range of 80-100°C and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrafluoroethyl-substituted pyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of tetrafluoroethyl-substituted pyridines.
科学的研究の応用
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
2-Chloro-5-(2-ethoxy-1,1,2,2-tetrafluoroethyl)pyridine: Contains an ethoxy group in addition to the tetrafluoroethyl group.
Uniqueness
2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
特性
IUPAC Name |
2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOJBNROTXBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Benzenesulfonamido)-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2946849.png)
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)


![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2946854.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2946860.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)
![[3-Hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2946865.png)
![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate](/img/structure/B2946866.png)
